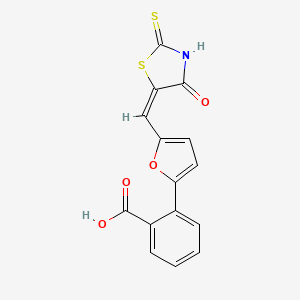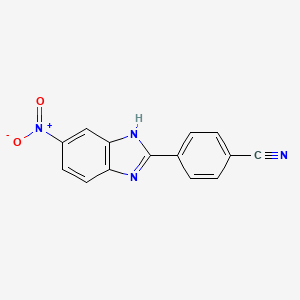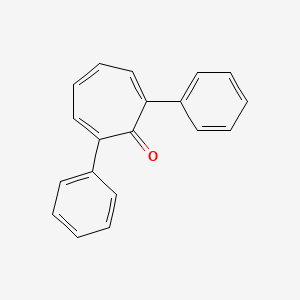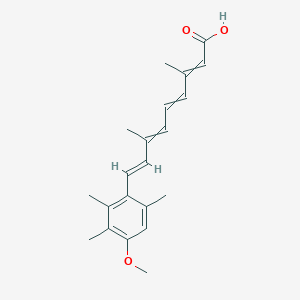![molecular formula C11H12N2O5 B11936420 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Ethynylation: The ethynyl group is introduced at the 5-position of the pyrimidine ring using ethynyl magnesium bromide in the presence of a suitable catalyst.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the ethynylation reaction.
Purification: Industrial-scale chromatography or crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethynyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .
科学的研究の応用
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Cell Proliferation Studies: It is used to label proliferating cells in various biological systems.
DNA Synthesis Tracking: The compound is incorporated into DNA, allowing researchers to track DNA synthesis and cell division.
Cancer Research: It is used to study the effects of anti-cancer drugs on cell proliferation.
Neuroscience: The compound is employed in neuroscience research to label dividing cells in the nervous system.
作用機序
5-エチニル-1-[(2R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]ピリミジン-2,4-ジオンの作用機序は、細胞周期のS期にDNAに組み込まれることを伴います。組み込まれると、蛍光アジドとのクリックケミストリーを使用して検出することができ、増殖細胞の可視化が可能になります。 分子標的は、DNA鎖の伸長に化合物を組み込むDNAポリメラーゼを含みます .
6. 類似化合物の比較
類似化合物
5-ブロモ-2’-デオキシウリジン: 同様の用途に使用されるもう1つのチミジンアナログ。
5-フルオロ-2’-デオキシウリジン: チミジル酸シンターゼを阻害する能力のために、がん研究に使用されています。
2’-デオキシ-5-ヨードウリジン: ウイルス学研究で使用されています.
独自性
5-エチニル-1-[(2R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]ピリミジン-2,4-ジオンは、検出のために厳しい処理を必要としないという点で独特です。例えば、5-ブロモ-2’-デオキシウリジンは、検出のために酸または熱処理が必要です .
類似化合物との比較
Similar Compounds
5-bromo-2’-deoxyuridine: Another thymidine analog used for similar applications.
5-fluoro-2’-deoxyuridine: Used in cancer research for its ability to inhibit thymidylate synthase.
2’-deoxy-5-iodouridine: Employed in virology research.
Uniqueness
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its ability to be detected without the need for harsh treatments, unlike 5-bromo-2’-deoxyuridine, which requires acid or heat treatment for detection .
特性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8-,9-/m1/s1 |
InChIキー |
CDEURGJCGCHYFH-IWSPIJDZSA-N |
異性体SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
正規SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)



![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)


![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)


